molecular formula C12H17NO2 B11895576 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone

Cat. No.: B11895576
M. Wt: 207.27 g/mol
InChI Key: ZXAFFBXMXPQGPF-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is a ketone derivative featuring a seven-membered azepane ring attached at the 2-position and a furan-2-yl group at the 1-position of the ethanone backbone.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(azepan-2-yl)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C12H17NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2

InChI Key

ZXAFFBXMXPQGPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions typically include:

  • Solvent: Anhydrous ethanol or methanol
  • Catalyst: Acidic catalysts such as p-toluenesulfonic acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol

    Substitution: Various substituted azepane derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the furan ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues with Azepane Moieties

2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone
  • Structure : Features a nitro-substituted phenyl group instead of furan.
  • Key Differences: The nitro group is strongly electron-withdrawing, which may reduce solubility compared to the electron-donating furan in the target compound.
  • Implications for Target Compound : Replacement of nitro with furan could improve solubility and alter reactivity in synthetic pathways.
1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone
  • Structure : Contains a pyridazine-sulfanyl group and azepane at the 1-position.
  • Key Data : Solubility at pH 7.4 is 46 µg/mL, and molecular weight is 317.4 g/mol.
  • Comparison : The sulfanyl group and pyridazine ring introduce polarizable sulfur and nitrogen atoms, which may enhance binding affinity in enzymatic targets compared to the simpler furan-azepane combination in the target compound .
1-(Azepan-1-yl)-2-(phenylsulfonyl)ethanone
  • Structure : Substituted with a phenylsulfonyl group.
  • Key Data : Molecular weight = 281.37 g/mol.

Furan-Containing Ethanone Derivatives

1-(Furan-2-yl)-2-(pyridin-2-yl)ethanone
  • Structure : Replaces azepane with a pyridinyl group.
  • Comparison : The pyridine ring introduces basic nitrogen, which could enhance solubility in acidic conditions compared to the neutral azepane in the target compound.
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one
  • Structure: Combines furan with an indenone scaffold.
  • Biological Relevance : Related to bioactive compounds, suggesting furan’s role in mediating interactions with biological targets .
1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one
  • Structure : Integrates a sulfanylidene-pyrimidine ring.
  • Key Data : Molecular weight = 234.28 g/mol.
  • Implications : The pyrimidine-sulfanyl group may confer higher metabolic stability compared to the azepane-furan combination .

Bioactive Bromopyridinyl/Chlorophenyl Derivatives

2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone
  • Activity : IC50 = 13 µM against SARS-CoV 3CL protease.
  • Key Finding : Fluorination of the α-position reduced activity (IC50 = 28 µM), highlighting the sensitivity of bioactivity to electronic modifications .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (µg/mL) Key Substituents Biological Activity (IC50)
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone* C12H17NO2 207.27 (estimated) Not reported Azepane-2-yl, furan-2-yl Not reported
2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone C14H16N2O3 260.29 Not reported Azepane-2-ylidene, 4-nitrophenyl Not reported
1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone C16H19N3O2S 317.40 46 (pH 7.4) Azepane-1-yl, pyridazine-sulfanyl Not reported
2-(5-Bromopyridin-3-yl)-1-(5-(4-chlorophenyl)furan-2-yl)ethanone C17H12BrClNO2 376.65 Not reported Bromopyridinyl, chlorophenyl-furan 13 µM (SARS-CoV 3CL protease)

*Estimated data for the target compound based on structural analogs.

Biological Activity

2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which include an azepane ring and a furan moiety. These components suggest potential for diverse biological activities, making it a candidate for further research and development in pharmacology.

Structural Characteristics

The compound's molecular structure can be summarized as follows:

  • Molecular Formula : C_{11}H_{13}N O
  • Molecular Weight : Approximately 189.23 g/mol
  • Structural Features :
    • Azepane Ring : A seven-membered saturated heterocycle that may influence the compound's biological interactions.
    • Furan Moiety : An aromatic ring known for its reactivity and potential to form π-π interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its mechanism of action appears to involve interaction with bacterial cell membranes, potentially disrupting their integrity and function. This is supported by findings from various assays that demonstrate its efficacy against specific bacterial strains.

Neuropharmacological Effects

Research suggests that the compound may influence neurotransmission pathways. Initial findings indicate potential interactions with neurotransmitter receptors, which could modulate neurological conditions. The azepane ring may enhance binding affinity to these receptors, providing a scaffold for drug development targeting central nervous system disorders.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent.
  • Neurotransmitter Interaction Study :
    • Objective : To investigate the binding affinity of the compound to serotonin receptors.
    • Methodology : Radiolabeled binding assays were conducted.
    • Results : The compound demonstrated a moderate affinity for 5-HT_6 receptors, suggesting potential use in treating anxiety and depression.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Protein Interactions : The furan moiety can participate in π-π stacking with aromatic residues in proteins, while the azepane ring may form hydrogen bonds with amino acid side chains.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, influencing various biological processes.

Research Findings Summary Table

Study TypeObjectiveKey Findings
Antimicrobial ActivityEvaluate efficacy against bacteriaSignificant activity against S. aureus and E. coli; promising MIC values
Neurotransmitter InteractionAssess binding affinity to serotonin receptorsModerate affinity for 5-HT_6 receptors; potential for CNS applications

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